111In-Atn-10

Overview

Description

111In-Atn-10 is an Indium-labeled tumor imaging agent . It is used in diagnostic nuclear medicine due to its high intensity and low energy γ-rays . The medical use of 111In includes labeling of cellular blood components, monoclonal antibodies, myocardial damage detections, localization of abscess in polycystic kidneys, radiolabeled immunoglobulin therapies, imaging for cancer, etc .

Synthesis Analysis

111In is commonly produced in proton or α-particle induced reactions on cadmium or silver targets . In recent past, various heavy ion (7Li, 11B, 12C etc.) activation routes have been proposed for its production .Molecular Structure Analysis

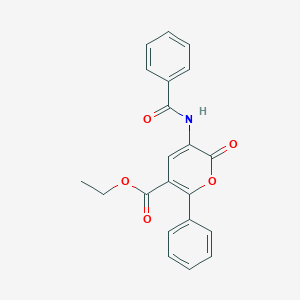

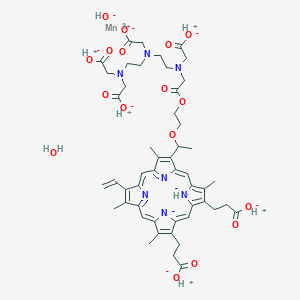

The chemical formula of ATN-10 is C50H62MnN7O17 . The exact mass is 1,087.36 and the molecular weight is 1,088.020 . Elemental Analysis: C, 55.20; H, 5.74; Mn, 5.05; N, 9.01; O, 25.00 .Chemical Reactions Analysis

The production and subsequent separation chemistry of 111In have been widely investigated since the late 40s . Various production routes of 111In and associated co-produced radionuclides have been discussed in terms of cross-section data .Physical And Chemical Properties Analysis

ATN-10 is a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Scientific Research Applications

Tumor Imaging with 111In-Atn-10

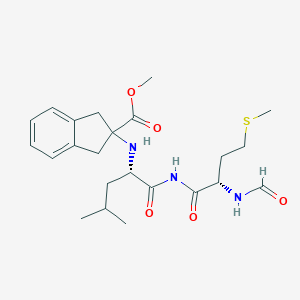

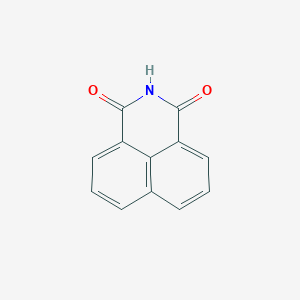

111In-Atn-10, as a tumor imaging agent, consists of a carrier (ATN-10) and a bifunctional chelating group (DTPA). It has been developed for its potential in delineating tumor images more clearly compared to other agents like 67Ga-citrate. Notably, 111In-Atn-10 has shown promise as a tumor-positive scintigraphic agent without causing photosensitivity, making it a potential replacement for 67Ga-citrate in tumor imaging applications (Nakajima et al., 1993).

Radiolabeled Somatostatin Analogues for Peptide Receptor Scintigraphy

Radiolabeled somatostatin analogues, like [111In-DTPA0]octreotide, have demonstrated high sensitivity and specificity in showing the presence and abundance of somatostatin receptors on various tumors. They are used in peptide receptor scintigraphy to locate primary tumors and metastases of neuroendocrine cancers and other types. Furthermore, [111In-DTPA0]octreotide also allows for the possibility of peptide receptor radionuclide therapy (PRRT), which involves high doses of the radiolabeled peptide for cancer treatment. The effectiveness of PRRT with [111In-DTPA0]octreotide has been reported in patient cases, indicating potential therapeutic applications (Krenning et al., 1999).

Safety And Hazards

properties

IUPAC Name |

3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(3+);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61N7O15.Mn.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;2*1H2/q;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJDXUJNVVDSHH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62MnN7O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

111In-Atn-10 | |

CAS RN |

134837-80-2 | |

| Record name | Atn 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134837802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

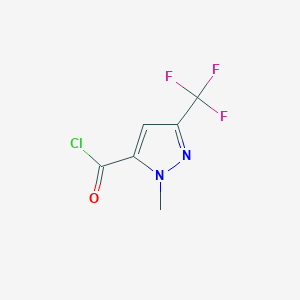

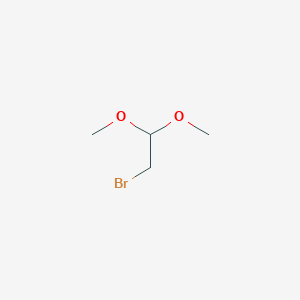

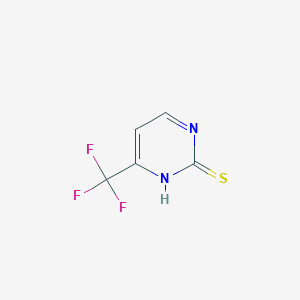

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)